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Compound Tvne Target Potency Herbicidal Key
Name ol Organism (Kd/Ki/lCso) Activity Characteristics
Aspterric Natural Arabidopsis Sub- Active at 250 Binds
Acid Product thaliana (Plant) micromolar uM [1] competitively;
range (Kd not inspiration for
specified) [1] rational design [1].
I-6e Synthetic Arabidopsis Kd =1 pM [1] 100% efficacy  Stronger affinity
Derivative  thaliana (Plant) on some than natural
weeds at 150  substrate; broad-
g ai/ha [1] spectrum [1].
1-6 Synthetic Arabidopsis Kd =2.79 pM  Inhibits seed Validated scaffold
Derivative  thaliana (Plant) [1] germination at  for DHAD inhibitor
50 pg/mL [1] design [1].
Natural Substrate  Arabidopsis Kd = 5.39 pM N/A 2,3-dihydroxy-3-
Substrate thaliana (Plant) [1] methylbutanoic
acid; reference
point [1].
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Compound Tvpe Target Potency Herbicidal Key

Name o Organism (Kd/KillCso) Activity Characteristics

Tartronic Synthetic Synechocystis Information Inhibits Targets DHAD in

Acid (TA) Molecule sp. missing [1] microbial microbes [1].
(Cyanobacteria) growth [1]

Experimental Data and Protocols

The data in the table above is derived from several key experimental approaches. Here are the methodologies

for the core assays cited.

Binding Affinity Measurement (Microscale Thermophoresis -
MST)

¢ Objective: To determine the dissociation constant (Kd), which quantifies the binding affinity between
DHAD and the inhibitor.

e Protocol Summary: The DHAD protein is labeled with a fluorescent dye. A constant concentration of
the labeled protein is mixed with a series of dilutions of the inhibitor, creating a concentration gradient.
Each sample is loaded into a capillary, and the movement of the protein-inhibitor complex in a
temperature gradient (thermophoresis) is measured by fluorescence. The change in thermophoretic
behavior is plotted against the inhibitor concentration to calculate the Kd value [1].

¢ Key Data Output: The Kd value of 1 yM for compound I-6e was determined this way, showing it
binds more tightly to AtDHAD than the natural substrate (Kd = 5.39 uM) [1].

In Vitro Enzyme Activity Assay

¢ Objective: To confirm that binding of the inhibitor actually disrupts DHAD's catalytic function.

e Protocol Summary: The catalytic activity of DHAD is measured by monitoring the consumption of its
natural substrate (e.g., 2,3-dihydroxy-3-methylbutanoate) or the formation of its product (e.qg., 2-keto-
3-methylvalerate). The reaction is carried out with the purified DHAD enzyme in the presence and
absence of the inhibitor. The rate of the reaction is measured, often spectrophotometrically [2] [1].

¢ Key Data Output: Aspterric acid was identified as a DHAD inhibitor through such activity-based
assays [1]. For recombinant Afllv3A (the DHAD from Aspergillus fumigatus), DHAD activity was
confirmed in vitro, establishing a foundation for inhibition studies [2].
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Co-crystallization and X-ray Diffraction

¢ Objective: To visualize the atomic-level interactions between the inhibitor and the DHAD enzyme,
providing a structural basis for inhibition.

¢ Protocol Summary: The DHAD protein is purified and mixed with the inhibitor to form a stable
complex. This complex is crystallized, and the crystal is exposed to an X-ray beam. The resulting
diffraction pattern is used to solve the three-dimensional structure of the protein-inhibitor complex [3]
[1].

» Key Data Output: The crystal structure of the AtDHAD-I-6e complex was solved at 2.19 A
resolution, revealing how the a-hydroxycarboxylic acid moiety coordinates with the Mg2* ion and
iron-sulfur cluster in the active site [1]. Similarly, the structure of a DHAD homolog from Aspergillus
terreus has been deposited (PDB ID: 9IX7) [3].

Herbicidal Efficacy and Crop Safety Tests

¢ Objective: To evaluate the potency and selectivity of the inhibitor in a biological context.

¢ Protocol Summary: Compounds are applied to a variety of weed species and important crop plants
(like rice) under controlled conditions. The assays evaluate the impact on seed germination and plant
growth over time, determining the minimum effective dose and assessing selectivity between weeds
and crops [1].

e Key Data Output: Compound I-6e showed 100% efficacy against weeds like Avena fatua and
Setaria viridis at a dose of 150 g ai/ha, while demonstrating safety for rice crops, highlighting its
potential as a herbicide lead [1].

Mechanism of DHAD Inhibition by Aspterric Acid and
Derivatives

The diagram below illustrates the established competitive inhibition mechanism shared by aspterric acid and

its synthetic derivatives, which mimics the natural substrate.
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The structural analysis reveals that this inhibition works through a "mimic and block" mechanism [1]:

¢ Molecular Mimicry: The a-hydroxycarboxylic acid moiety in aspterric acid and I-6e mimics the
same chemical group in the natural DHAD substrate.

¢ Active Site Competition: This shared moiety allows the inhibitors to enter the enzyme's active site,
where they coordinate with the essential Mg?* ion and the [Fe-S] cluster, just as the substrate

does.
¢ Blocking Catalysis: By occupying the active site without being converted, these inhibitors physically

prevent the natural substrate from binding, thereby halting the BCAA biosynthesis pathway [1].

Need Custom Synthesis?

Email: info@smolecule.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for

diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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